![molecular formula C21H15F3O6 B4067627 allyl 3-(4-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl carbonate](/img/structure/B4067627.png)
allyl 3-(4-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl carbonate
Overview
Description
Allyl 3-(4-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl carbonate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Asymmetric Synthesis
5H-Alkyl-2-phenyl-oxazol-4-ones are used in asymmetric synthesis, with allyl systems like the compound serving as substrates for molybdenum-catalyzed asymmetric allylic alkylation. This results in products with high enantioselectivity and can be further modified through double-bond chemistry, including metathesis (Trost, Dogra, & Franzini, 2004).
Polymerization
Allyl-functional poly(carbonate)s are synthesized via organocatalytic ring-opening polymerization, demonstrating the versatility of allyl-functional systems. The resulting polymers can be further functionalized through radical addition, highlighting the utility of allyl carbonates in developing functional aliphatic poly(carbonate)s (Tempelaar, Mespouille, Dubois, & Dove, 2011).
Catalytic Reduction
In the field of catalytic reduction, palladium-catalyzed asymmetric reduction of racemic allyl esters, including those similar to the compound , leads to optically active terminal alkenes. This demonstrates the relevance of allyl carbonates in producing optically active compounds (Hayashi, Kawatsura, Iwamura, Yamaura, & Uozumi, 1996).
High-Temperature Reactions
Allyl phenyl ether, a compound structurally related to allyl carbonates, undergoes diverse reactions at high temperatures in water. This research shows the potential of high-temperature water as an environmentally benign alternative for interconverting alcohols and alkenes, relevant for compounds like allyl carbonates (Bagnell, Cablewski, Strauss, & Trainor, 1996).
Electrophilic Additions
Pd(0)-catalyzed three-component reactions involving methyl propargyl carbonate with phenols and nucleophiles result in various allylic compounds. This demonstrates the potential for selective synthesis of functionalized allylic compounds, a category into which the compound falls (Nishioka & Koizumi, 2011).
properties
IUPAC Name |
[3-(4-methylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] prop-2-enyl carbonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3O6/c1-3-10-27-20(26)29-14-8-9-15-16(11-14)30-19(21(22,23)24)18(17(15)25)28-13-6-4-12(2)5-7-13/h3-9,11H,1,10H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTNQFBBBRSZKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)OCC=C)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Methylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] prop-2-enyl carbonate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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